5-Fluoro-2'-deoxyuridine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a synthetic nucleotide analog that has been extensively studied for its potential as an anti-cancer agent. FdUMP is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis and repair.
Scientific Research Applications
Electroporation Study
A study by Jastreboff et al. (1987) demonstrated the application of electroporation for introducing 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) into cells. This method allowed for the investigation of cytotoxic effects, as it was found that FdUMP markedly inhibited both DNA synthesis and cell growth in a time-dependent manner after electroporation, showcasing its potential in cellular studies and drug delivery research (Jastreboff et al., 1987).
Nucleoside Conjugates
The work of An et al. (1986) focused on the preparation of 5-fluoro-2'-deoxyuridine conjugates with corticosteroids. These compounds demonstrated enzymatic hydrolysis to yield FdUMP, which could then be further hydrolyzed to 5-fluoro-2'-deoxyuridine. This study provided a foundation for the development of new compounds that could be used in the treatment of diseases, potentially offering insights into drug design and delivery (An, West, & Hong, 1986).
Intracellular Pools and DNA Incorporation
Ingraham et al. (1982) investigated the intracellular pools of FdUMP in cultured human lymphoblasts treated with FdUrd. The study highlighted the significance of FdUMP and its metabolites in DNA synthesis, revealing the mechanisms by which FdUMP influences cellular processes, particularly in the context of chemotherapy (Ingraham, Tseng, & Goulian, 1982).
Conversion to Antineoplastic Drug
A study by De Flora et al. (1988) explored the conversion of encapsulated FdUMP to 5-fluoro-2'-deoxyuridine, an antineoplastic drug, in human erythrocytes. This conversion was catalyzed by erythrocyte pyrimidine 5'-nucleotidase, providing an innovative approach for drug delivery, especially for targeting liver metastases from colorectal carcinomas (De Flora et al., 1988).
Synthesis of Derivatives for Cancer Treatment
Phelps et al. (1980) synthesized derivatives of FdUrd, such as 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates, to study their biological activity in inhibiting the growth of cancer cells. This research contributes to the development of new chemotherapeutic agents and enhances our understanding of how modified nucleoside analogs can be used in cancer therapy (Phelps, Woodman, & Danenberg, 1980).
Dimeric Fluoropyrimidine Molecules as Pre-prodrugs
Gasparini et al. (1994) synthesized a novel dimeric fluoropyrimidine molecule, which served as a remote precursor of FdUMP in human erythrocytes. This study opened new avenues for using such compounds as pre-prodrugs for targeted drug delivery, specifically in treating tumors (Gasparini et al., 1994).
properties
CAS RN |
134-46-3 |
---|---|
Product Name |
5-Fluoro-2'-deoxyuridine-5'-monophosphate |
Molecular Formula |
C9H12FN2O8P |
Molecular Weight |
326.17 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
HFEKDTCAMMOLQP-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
Other CAS RN |
88410-68-8 134-46-3 |
synonyms |
5 Fluoro 2' Deoxyuridine 5' Monophosphate 5-Fluoro-2'-Deoxyuridine-5'-Monophosphate FdUMP Fluorodeoxyuridylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.